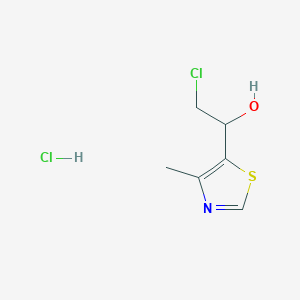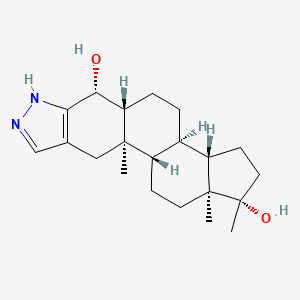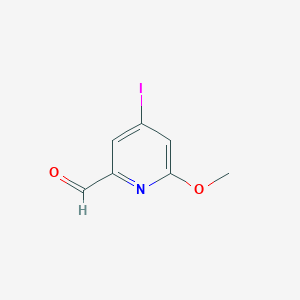
4-Iodo-6-methoxypyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-6-methoxypyridine-2-carbaldehyde is an organic compound with the molecular formula C7H6INO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the 4th position, a methoxy group at the 6th position, and an aldehyde group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methoxypyridine-2-carbaldehyde typically involves the iodination of 6-methoxypyridine-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-6-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 4-Iodo-6-methoxypyridine-2-carboxylic acid.
Reduction: 4-Iodo-6-methoxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Iodo-6-methoxypyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mecanismo De Acción
The mechanism of action of 4-Iodo-6-methoxypyridine-2-carbaldehyde depends on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The iodine atom can participate in electrophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The methoxy group can influence the electronic properties of the pyridine ring, affecting the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
4-Iodo-6-methoxypyridine-2-carbaldehyde can be compared with other similar compounds, such as:
6-Methoxypyridine-2-carbaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Bromo-6-methoxypyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-Iodo-2-methoxypyridine-6-carbaldehyde: Similar structure but with different positions of the methoxy and aldehyde groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C7H6INO2 |
|---|---|
Peso molecular |
263.03 g/mol |
Nombre IUPAC |
4-iodo-6-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6INO2/c1-11-7-3-5(8)2-6(4-10)9-7/h2-4H,1H3 |
Clave InChI |
JLOITEOEFREWAT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=N1)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441649.png)


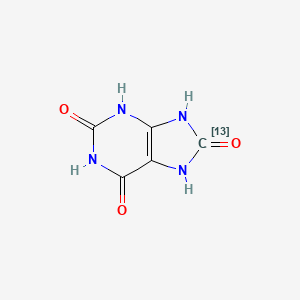
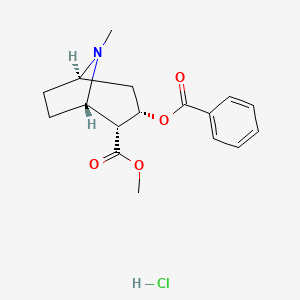
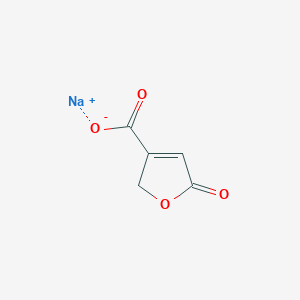
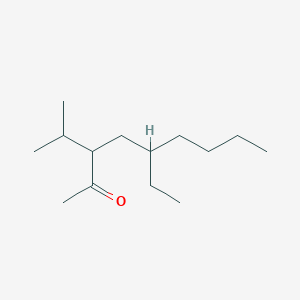
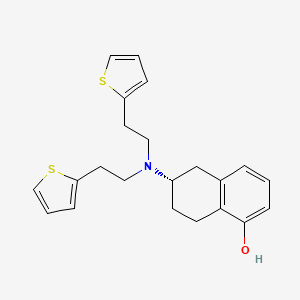
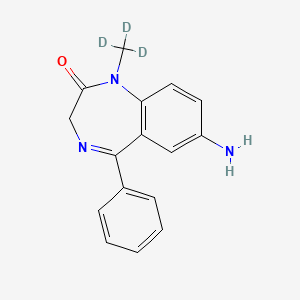
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}-2-hydroxypropane-1-sulfonic acid](/img/structure/B13441697.png)
